Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by three key substituents:
- Position 2: A bulky tert-butyl group, which enhances steric hindrance and may influence molecular packing or binding interactions.
- Position 3: An ethoxycarbonyl (ester) moiety, contributing to solubility and metabolic stability.
While direct pharmacological data for this compound are absent in the provided evidence, structurally analogous benzofuran derivatives (e.g., EthR inhibitors L1–L3) have demonstrated activity against Mycobacterium tuberculosis by targeting the EthR transcriptional repressor .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-5-27-22(26)20-17-12-16(10-11-19(17)29-21(20)23(2,3)4)28-13-18(25)14-6-8-15(24)9-7-14/h6-12H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQPOLCPQDYUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Ethoxy Group Addition: The ethoxy group can be introduced through an etherification reaction, where an appropriate alcohol derivative reacts with the benzofuran intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate has been investigated for its potential therapeutic effects, particularly in oncology and anti-inflammatory research.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, inducing apoptosis and inhibiting cell proliferation through mechanisms such as cell cycle arrest.
- Anti-inflammatory Properties : Compounds with similar structural motifs have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Pharmacological Studies
Research indicates that this compound may interact with specific biological targets, influencing metabolic pathways:
- Enzyme Modulation : this compound may inhibit enzymes involved in cancer metabolism, leading to reduced tumor growth.
- Receptor Binding : The compound's structure suggests potential binding to receptors that could alter gene expression patterns, offering avenues for drug development targeting specific pathways.
Material Science
The unique chemical structure of this compound also opens opportunities in material science:
- Polymer Chemistry : Due to its functional groups, it can be utilized in the synthesis of polymers with tailored properties for applications in coatings, adhesives, or drug delivery systems.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Cytotoxicity | Evaluated various benzofuran derivatives | Significant inhibition of cell proliferation in cancer cell lines; IC50 values comparable to established anticancer agents |
| Mechanistic Studies | Interaction with metabolic enzymes | Inhibition of key pathways leading to reduced tumor growth |
| Pharmacokinetics | Absorption and distribution characteristics | Favorable profiles suggesting potential for therapeutic applications |
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional properties are compared to six analogs (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Observations
Substituent Electronic Effects :
- The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects. Replacing fluorine with methoxy (electron-donating, ) or nitro (strong electron-withdrawing, ) alters electronic properties, which could impact binding interactions in biological targets.
- Nitro groups (e.g., in ) may enhance reactivity but reduce metabolic stability compared to fluorine.
Steric Considerations :
- The tert-butyl group at C2 in the target compound creates significant steric bulk, whereas phenyl substituents (e.g., ) reduce hindrance but may compromise target selectivity.
- Bulky substituents at C5 (e.g., hydrazine-linked groups in ) could hinder molecular packing or receptor binding.
Biological Activity :
- Compounds L1–L3 () share a benzofuran core and exhibit EthR inhibition, suggesting the target compound’s structural framework is compatible with this activity. However, the absence of direct data necessitates caution.
- The 4-fluorophenyl group in the target compound mirrors pharmacophores in approved drugs (e.g., Pruvanserin Hydrochloride, ), hinting at CNS-related applications, though this remains speculative.
Notes
- Structural Analysis Tools : The crystallographic data for analogs (e.g., ) and the use of SHELX/ORTEP software () highlight the importance of structural elucidation in understanding substituent effects.
- Research Gaps: No direct pharmacological data exist for the target compound. Future studies should prioritize in vitro assays (e.g., EthR binding, microbial inhibition) to validate hypothesized activities.
- Synthetic Accessibility : Substituent modifications (e.g., bromo in , nitro in ) may complicate synthesis but offer routes for derivatization and structure-activity relationship (SAR) studies.
Biological Activity
Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate (CAS No. 384374-54-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C23H23FO5
- Molecular Weight : 398.42 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : 524.8 °C at 760 mmHg
- LogP : 5.92, indicating significant lipophilicity which may influence its bioavailability and pharmacokinetics.
The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Specifically, it has been studied for its potential as an inhibitor of topoisomerase II and as a partial agonist for the serotonin receptor subtype 5HT4, both of which play roles in cancer therapy and neurological disorders respectively .
Anticancer Properties
This compound has shown promise in preliminary studies as a potential anticancer agent. Its ability to inhibit topoisomerase II can disrupt DNA replication in cancer cells, leading to apoptosis. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound for further development in oncology .
Neuropharmacological Effects
Research indicates that compounds with similar structural features can modulate neurotransmitter systems. The partial agonism at the 5HT4 receptor suggests potential applications in treating gastrointestinal disorders and cognitive dysfunctions associated with neurodegenerative diseases .
Case Studies and Research Findings
-
Topoisomerase Inhibition :
- A study highlighted the synthesis of derivatives based on this compound framework, revealing that modifications could enhance potency against topoisomerase II. The findings were supported by assays measuring DNA cleavage activity, which indicated significant inhibition compared to control compounds .
- Serotonin Receptor Activity :
Summary of Biological Activities
| Activity Type | Target | Results/Findings |
|---|---|---|
| Anticancer | Topoisomerase II | Inhibition observed in various cancer cell lines |
| Neuropharmacological | 5HT4 Receptor | Partial agonist activity noted |
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, stepwise coupling of the fluorophenyl-oxoethoxy moiety to the benzofuran core may involve protecting group strategies to prevent undesired side reactions. Thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems is critical for monitoring intermediate formation . Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify intermediate purity and structural integrity before proceeding to subsequent steps .
Q. How can structural characterization of this compound be validated experimentally?
Methodological Answer: High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming substituent positions on the benzofuran core. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can resolve stereochemical ambiguities . Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation, while IR spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic disorder in the tert-butyl or fluorophenyl groups be resolved during structural refinement?
Methodological Answer: Crystallographic disorder, common in flexible substituents like tert-butyl groups, can be addressed using the SQUEEZE algorithm in PLATON to model solvent-accessible voids or by refining split positions in SHELXL . For fluorophenyl ring disorder, restraint parameters (e.g., DFIX, SIMU) should be applied to maintain chemically reasonable geometries. ORTEP-III visualization aids in identifying problematic regions for targeted refinement .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorophenyl-substituted benzofuran derivatives?
Q. How should researchers reconcile contradictory biological activity data across in vitro and in vivo models?
Methodological Answer: Discrepancies may arise from differences in metabolic stability or bioavailability. To address this:
- Perform pharmacokinetic studies (e.g., plasma protein binding assays) to assess compound stability.
- Use molecular dynamics simulations to predict metabolite formation or degradation pathways.
- Validate target engagement in vivo via PET imaging or tissue-specific biomarker analysis .
Q. What experimental designs are recommended for elucidating the mechanism of action of this benzofuran derivative?
Methodological Answer:
- Target identification: Employ affinity chromatography with the compound immobilized on sepharose beads to pull down binding proteins from cell lysates.
- Pathway analysis: Use transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to identify dysregulated pathways in treated cells.
- Functional validation: CRISPR-Cas9 knockout of candidate targets can confirm their role in observed biological effects .
Q. How can researchers address byproduct formation during the synthesis of this compound?
Methodological Answer: Byproducts often result from incomplete esterification or oxidation of the oxoethoxy group. Strategies include:
- Optimizing stoichiometry of coupling reagents (e.g., DCC or EDC) to minimize unreacted intermediates.
- Using scavenger resins (e.g., polymer-bound isocyanate) to trap excess reactants.
- Purification via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound .
Q. What role does the fluorine atom in the 4-fluorophenyl group play in modulating biological activity?
Methodological Answer: Fluorine enhances lipophilicity (logP), improving membrane permeability, and introduces electrostatic effects that strengthen hydrogen bonding with target proteins (e.g., kinase ATP pockets). Comparative studies with non-fluorinated analogs using isothermal titration calorimetry (ITC) can quantify binding affinity differences. Additionally, ¹⁹F NMR can probe environmental changes around the fluorine atom upon target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
